molecular formula C12H10FN3O3 B7440917 N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide

Cat. No. B7440917
M. Wt: 263.22 g/mol
InChI Key: IEDQGWALYQFVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide, also known as FBMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic compound that contains a hydrazide group, an oxazole ring, and a fluorobenzoyl group. The unique structure of FBMC makes it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is not fully understood. However, it is believed that N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Further research is needed to fully elucidate the mechanism of action of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide.
Biochemical and Physiological Effects:
N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is that it is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully characterize the properties of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide and its potential applications in scientific research.

Future Directions

There are several future directions for research on N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide. One area of research is the development of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide-based drugs for the treatment of cancer and other diseases. Researchers can also investigate the mechanism of action of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide to gain a better understanding of how it exerts its biological activity. Additionally, researchers can explore the potential of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide as a tool for studying the function of certain proteins and enzymes in the body. The unique structure of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide makes it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide involves a multi-step process that includes the reaction of 2-fluorobenzoyl chloride with 5-methyl-1,2-oxazole-3-carbohydrazide in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide. The synthesis of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has been studied extensively for its potential applications in scientific research. One of the main applications of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide is in the field of medicinal chemistry. Researchers have investigated the potential of N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide as a lead compound for the development of new drugs. N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide has been shown to exhibit promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c1-7-6-10(16-19-7)12(18)15-14-11(17)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDQGWALYQFVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorobenzoyl)-5-methyl-1,2-oxazole-3-carbohydrazide

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